

An In-depth Technical Guide to 2-Isopropylcyclopentanone: Discovery, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Isopropylcyclopentanone

Cat. No.: B083243

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-isopropylcyclopentanone**, a versatile chemical intermediate. The document covers the historical context of its discovery, detailed synthesis methodologies, physicochemical properties, and its significant role as a building block in the development of agrochemicals and potentially in pharmaceuticals. Particular focus is given to its application as a precursor to the fungicide imibenconazole. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction

2-Isopropylcyclopentanone (CAS No. 14845-55-7) is a five-membered cyclic ketone bearing an isopropyl group at the alpha-position to the carbonyl. This structural motif is of interest in synthetic organic chemistry due to its presence in various natural products and its utility as a versatile building block for more complex molecules.^[1] Its applications span from the fragrance industry to the synthesis of biologically active compounds, most notably as a key intermediate in the production of the fungicide imibenconazole.^{[1][2]} This guide will delve into the discovery, synthesis, and characterization of this compound, providing detailed technical information for laboratory and research applications.

Discovery and History

The first documented synthesis of **2-isopropylcyclopentanone** appears to be in the early 1980s. A European patent filed in 1982 by Henkel KGaA describes the preparation of 3-isopropyl cyclopentanone derivatives as novel odoriferous substances and explicitly mentions that 2-isopropyl-cyclopentanone derivatives were "hitherto unknown".^[3] This suggests that the compound was not widely known or readily available prior to this period. The patent outlines a method for its preparation from 3-isopropyladipic acids.^[3] Further development of synthetic routes has since been driven by its application in the agrochemical industry.

Physicochemical Properties

A summary of the key physicochemical properties of **2-isopropylcyclopentanone** is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of **2-Isopropylcyclopentanone**

Property	Value	Source(s)
CAS Number	14845-55-7	^[4] ^[5]
Molecular Formula	C ₈ H ₁₄ O	^[4] ^[5]
Molecular Weight	126.20 g/mol	^[5] ^[6]
IUPAC Name	2-(propan-2-yl)cyclopentan-1-one	^[5]
Boiling Point	175-176 °C	^[4]
Density	0.9105 g/cm ³	^[4]
Refractive Index	1.4438 (at 20°C)	^[4]
Form	Solid	^[6]
Solubility	Hardly soluble in water	^[4]

Synthesis of 2-Isopropylcyclopentanone

Several synthetic strategies have been developed for the preparation of **2-isopropylcyclopentanone**. The following sections provide an overview of the most common methods and generalized experimental protocols.

Dieckmann Condensation of Adipic Esters

The Dieckmann condensation is a classical and reliable method for the formation of five-membered rings.[1][2] The synthesis of **2-isopropylcyclopentanone** via this route involves the intramolecular cyclization of a substituted adipic acid ester, followed by alkylation and decarboxylation.[2]

Experimental Protocol (General Procedure):

- **Cyclization:** A dialkyl adipate is treated with a strong base, such as sodium ethoxide, in an inert solvent like toluene. The reaction mixture is heated to effect the intramolecular condensation, yielding a cyclic β -keto ester.
- **Alkylation:** The resulting cyclopentanone-2-carboxylate is then alkylated at the α -position using an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.
- **Hydrolysis and Decarboxylation:** The 2-isopropyl-2-alkoxycarbonylcyclopentanone intermediate is subsequently hydrolyzed and decarboxylated by heating in the presence of an aqueous acid (e.g., hydrobromic acid or sulfuric acid) to yield **2-isopropylcyclopentanone**. The final product can be purified by distillation.[7]

A logical workflow for the Dieckmann condensation approach is illustrated below.



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*Workflow for the synthesis of **2-isopropylcyclopentanone** via Dieckmann condensation.*

Pauson-Khand Reaction

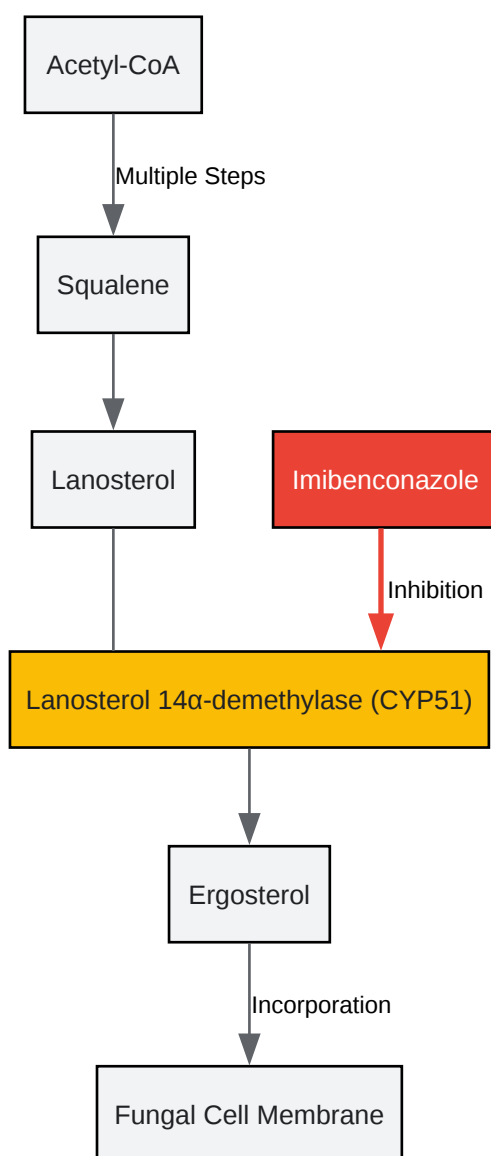
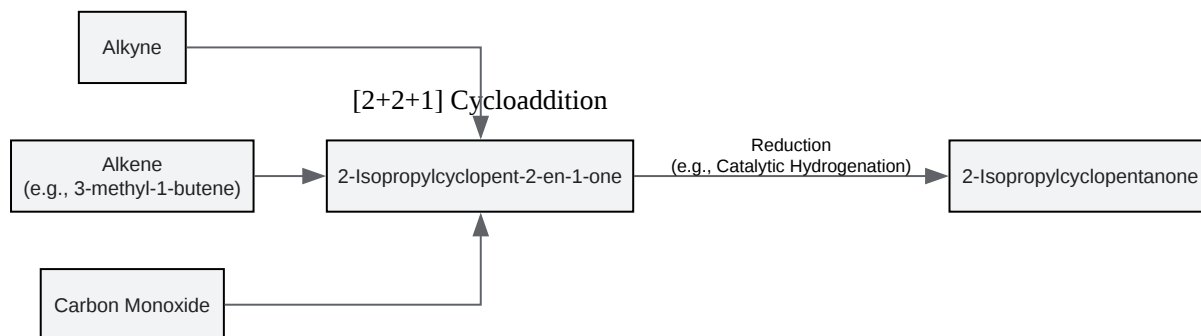
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a

cobalt carbonyl complex.^{[8][9]} While this reaction classically yields α,β -unsaturated cyclopentenones, subsequent reduction can afford the saturated cyclopentanone.

Experimental Protocol (General Procedure):

- **Complex Formation:** An alkyne is reacted with dicobalt octacarbonyl ($\text{Co}_2(\text{CO})_8$) to form a stable alkyne-dicobalt hexacarbonyl complex.
- **Cycloaddition:** The complex is then reacted with an alkene (e.g., 3-methyl-1-butene) and carbon monoxide under thermal or promoted conditions. This cycloaddition step forms the cyclopentenone ring.
- **Reduction:** The resulting 2-isopropylcyclopent-2-en-1-one is then reduced to the saturated ketone, **2-isopropylcyclopentanone**, using standard reduction methods such as catalytic hydrogenation.

A schematic of the Pauson-Khand reaction is presented below.



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